molecular formula C10H9N5O2 B8480341 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid

2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid

Cat. No.: B8480341
M. Wt: 231.21 g/mol
InChI Key: RFMTWVQDHNLTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a cyclopenta[b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization using a strong base such as potassium hydroxide in ethanol . This method yields the desired product in high yields due to the ease of intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and carboxamides, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit or activate specific biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is unique due to its specific ring structure, which combines the properties of both tetrazole and cyclopenta[b]pyridine rings. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H9N5O2/c16-10(17)7-1-3-8-6(7)2-4-9(12-8)15-5-11-13-14-15/h2,4-5,7H,1,3H2,(H,16,17)

InChI Key

RFMTWVQDHNLTBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC(=N2)N3C=NN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate (460 mg, 1.9 mmol) in THF (6 mL) was added lithium hydroxide (1.0 N aq. 3.8 mL, 3.8 mmol). The mixture was allowed to stir at 0° C. for 2 hours. LC at that point showed complete reaction. The reaction was diluted with water (10 mL). The pH was carefully adjusted to about 5 with 1N HCl. The solution was then extracted with EtOAc (30 mL×3). The extractions were combined, dried over sodium sulfate, and concentrated to furnish the title compound. LC-MS (IE, m/z): 231 [M+1]+; 1H-NMR (500 MHz, CD3OD) δ ppm 9.87 (s, 1H), 8.09 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 4.20 (t, J=8.0 Hz, 1H), 3.15 (m, 1H), 3.08 (m, 1H), 2.51 (m, 2H).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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